Speciosine
Overview
Description
Speciosine is a tropolone alkaloid belonging to the colchicine series. It is characterized by the presence of an orthohydroxyphenyl group, which does not significantly alter the colchicine skeleton . This compound is known for its unique molecular and crystalline structures, which have been determined through x-ray structural analysis .
Preparation Methods
Speciosine can be synthesized from colchicine through a series of chemical reactions. The key intermediate in this process is O-methylandrocymbine, which is isolated from Colchicum autumnale plants along with this compound and its O-acetyl derivative . The synthetic route involves the preparation of labelled samples of demecolcine, colchicine, N-formyl-N-deacetylcolchicine, and N-deacetylcolchicine . These compounds are then incorporated into the pathway to produce this compound .
Chemical Reactions Analysis
Speciosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid and acetonitrile . The major products formed from these reactions include colchamine and other derivatives of colchicine . The transformation of this compound into colchamine is a notable reaction that has been studied extensively .
Scientific Research Applications
Speciosine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the study of colchicine biosynthesis and has been shown to be formed in vivo largely from demecolcine . This compound is also used in x-ray structural analysis to determine the molecular and crystalline structures of tropolone alkaloids .
Mechanism of Action
The mechanism of action of speciosine involves its interaction with microtubules, similar to colchicine. It inhibits the formation of protein filaments called microtubules, thereby arresting the process of cell division . This mechanism is crucial for its use in treating gout and other inflammatory diseases . The molecular targets and pathways involved in this process include the inhibition of tubulin polymerization and the disruption of microtubule dynamics .
Comparison with Similar Compounds
Speciosine is similar to other tropolone alkaloids in the colchicine series, such as demecolcine, N-formyl-N-deacetylcolchicine, and N-deacetylcolchicine . it is unique in its molecular structure and the presence of an orthohydroxyphenyl group . This uniqueness makes it an important compound for studying the biosynthesis and structural analysis of colchicine and its derivatives .
Properties
IUPAC Name |
(7S)-7-[(2-hydroxyphenyl)methyl-methylamino]-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-29(16-18-8-6-7-9-22(18)30)21-12-10-17-14-25(33-3)27(34-4)28(35-5)26(17)19-11-13-24(32-2)23(31)15-20(19)21/h6-9,11,13-15,21,30H,10,12,16H2,1-5H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFSXTKPGSIDCI-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1O)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937565 | |
Record name | 7-{[(2-Hydroxyphenyl)methyl](methyl)amino}-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16892-03-8 | |
Record name | (7S)-6,7-Dihydro-7-[[(2-hydroxyphenyl)methyl]methylamino]-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16892-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Speciosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-{[(2-Hydroxyphenyl)methyl](methyl)amino}-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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